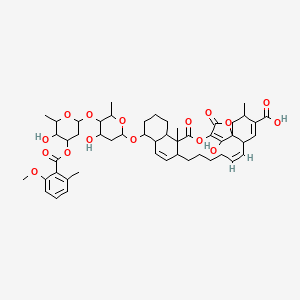
T-Bubrettphos PD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Bubrettphos PD, also known as tert-BuBrettPhos-Pd-G3, is a third-generation Buchwald precatalyst. This compound is widely used in cross-coupling reactions for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds. It is known for its air, moisture, and thermal stability, and its high solubility in a wide range of common organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of T-Bubrettphos PD involves several key steps:
Starting Material: The synthesis begins with the preparation of 2-(di-tert-butylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl.
Formation of Methanesulfonate: This intermediate is then reacted with methanesulfonic acid to form the methanesulfonate ester.
Coupling with Aminobiphenyl: The methanesulfonate ester is subsequently coupled with 2’-amino-1,1’-biphenyl to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
T-Bubrettphos PD is primarily used in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, amino acid esters, and benzaldoxime. The reactions typically occur under mild conditions with minimal racemization of the amino acid ester .
Major Products
The major products formed from these reactions include phenols, aryl triflates, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
T-Bubrettphos PD has a wide range of applications in scientific research:
- Chemistry : It is used as a precatalyst for the N-arylation of amino acid esters and the conversion of aryl halides to phenols .
- Biology : Its ability to form stable bonds makes it useful in the synthesis of biologically active molecules.
- Medicine : It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry : Its stability and efficiency make it valuable in the production of fine chemicals and agrochemicals .
Mecanismo De Acción
T-Bubrettphos PD functions as a precatalyst in cross-coupling reactions. The mechanism involves the formation of an active palladium species that facilitates the coupling of various substrates. The bulky tert-butyl groups and the phosphine ligand play a crucial role in stabilizing the palladium center and enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- BrettPhos
- tBuXPhos
- AdCyBrettPhos
- JackiePhos
- RockPhos
- AlPhos
Uniqueness
T-Bubrettphos PD stands out due to its third-generation design, which offers lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species. Its unique structure allows for accurate control of the ligand-to-palladium ratio, making it more efficient and versatile compared to its predecessors .
Propiedades
Fórmula molecular |
C43H67BrO4PPdSi+ |
|---|---|
Peso molecular |
893.4 g/mol |
Nombre IUPAC |
bromopalladium(1+);ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;2-trimethylsilylethyl benzoate |
InChI |
InChI=1S/C31H49O2P.C12H17O2Si.BrH.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-15(2,3)10-9-14-12(13)11-7-5-4-6-8-11;;/h15-21H,1-14H3;5-8H,9-10H2,1-3H3;1H;/q;-1;;+2 |
Clave InChI |
XMCHCXYHRSEQIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C[Si](C)(C)CCOC(=O)C1=CC=[C-]C=C1.Br[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12296815.png)
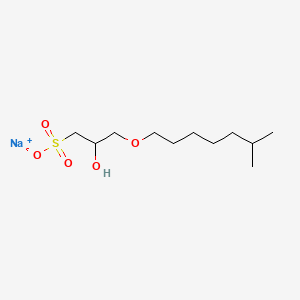
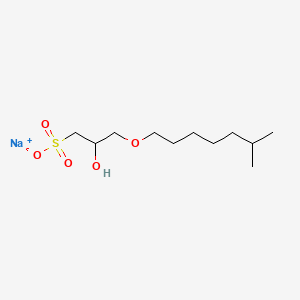
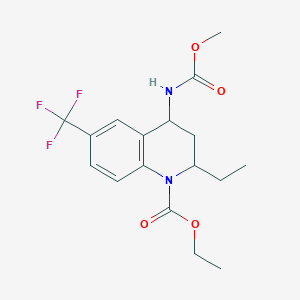


![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12296873.png)

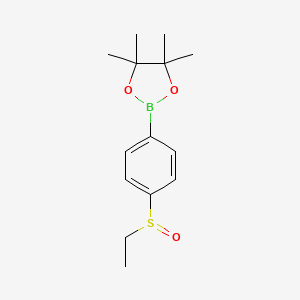
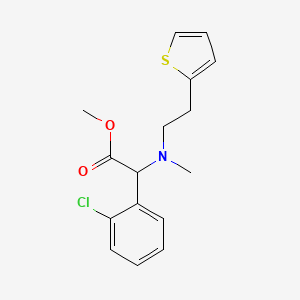
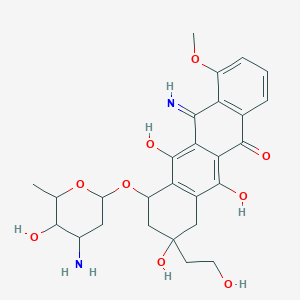
![19-[(beta-D-glucopyrasyl)oxy]-](/img/structure/B12296897.png)

